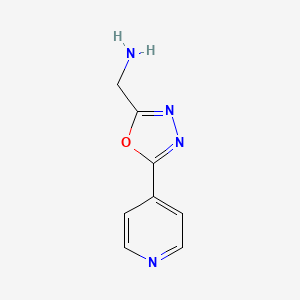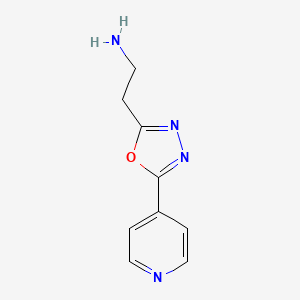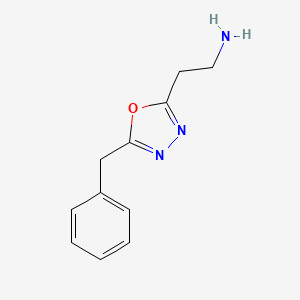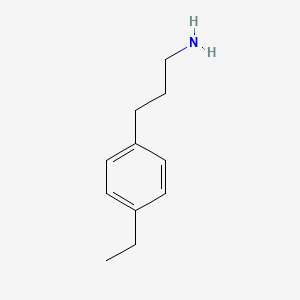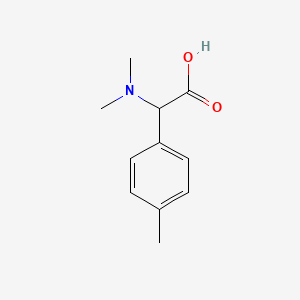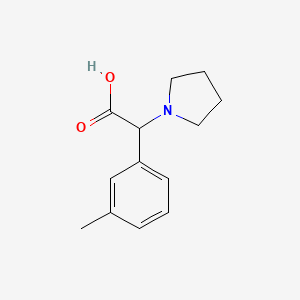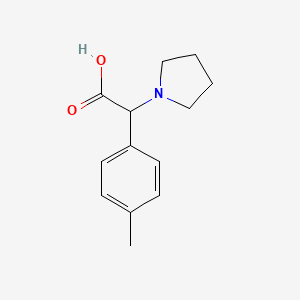![molecular formula C11H14ClNO B1325136 [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017444-94-8](/img/structure/B1325136.png)
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” is a chemical compound that has shown potential as a pharmacologically active agent. It is an analog of the psychoactive substance pyrrolidine, which is a common feature of recreational drugs such as nicotine and ecstasy. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
科学的研究の応用
Biocatalysis and Organic Synthesis
- Whole-Cell Biocatalysis : S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system, demonstrating high efficiency and enantioselectivity (Chen et al., 2021).
- Chiral Intermediate Production : A Kluyveromyces sp. strain was used for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to produce an important chiral intermediate of the anti-allergic drug Betahistine (Ni, Zhou, & Sun, 2012).
Organocatalysis
- Michael Addition of Malonate Esters : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was identified as an effective bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Pharmaceutical Intermediate Synthesis
- Synthesis of NK1-II Inhibitor Intermediate : Routes to (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in the manufacture of NK1-II inhibitor LY686017, were developed, highlighting efficient synthesis techniques (Kopach et al., 2010).
Materials Chemistry
- Electro-Optic Materials : Heterocycle-based diethanolaminomethyl-functionalized derivatives, such as 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, were synthesized and used in nonlinear optical/electro-optic materials (Facchetti et al., 2003).
Chemical Synthesis and Analysis
- Novel Heterocyclic Compounds Synthesis : New heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, were synthesized and evaluated for their anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Catalysis and Ligand Design
- Pincer Palladium(II) and Nickel(II) Complexes : Diphenylprolinol-derived chiral pincer complexes with Palladium(II) and Nickel(II) were synthesized, highlighting potential applications in asymmetric synthesis (Niu et al., 2010).
Computational and Structural Chemistry
- Molecular Docking and Antimicrobial Activity : Molecular structure, spectroscopic analysis, and computational studies of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone were conducted, assessing its potential in antimicrobial activity (Sivakumar et al., 2021).
将来の方向性
The future directions for “[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” and similar compounds could involve further exploration of their pharmacological potential. This could include investigating their activity against various diseases, optimizing their properties for better efficacy and safety, and exploring their mechanism of action .
特性
IUPAC Name |
[1-(3-chlorophenyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-2-1-3-11(6-10)13-5-4-9(7-13)8-14/h1-3,6,9,14H,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSFIGCLPJFPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid](/img/structure/B1325056.png)

![(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B1325060.png)
![2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1325067.png)


